tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Description
“tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate” is a chiral carbamate derivative featuring a benzoazepine core. This compound is characterized by a seven-membered azepine ring fused to a benzene moiety, with substituents including a methyl group at position 1, a methylene group at position 5, and a tert-butyl carbamate group at the (S)-configured position 2. Its structural complexity makes it a candidate for pharmaceutical and synthetic chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators due to its stereochemical specificity and functional group diversity.
The compound’s synthesis typically involves stereoselective methods to install the (S)-configuration at the carbamate-bearing carbon. Analytical techniques such as NMR and X-ray crystallography (using programs like SHELX ) are critical for structural validation.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-methyl-5-methylidene-2-oxo-3,4-dihydro-1-benzazepin-3-yl]carbamate |
InChI |
InChI=1S/C17H22N2O3/c1-11-10-13(18-16(21)22-17(2,3)4)15(20)19(5)14-9-7-6-8-12(11)14/h6-9,13H,1,10H2,2-5H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
PYHVLBWYKGLBRW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C)C2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=C)C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves several steps:
Formation of the Benzoazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the Methylene Group: This step often involves the use of methylene transfer reagents under basic conditions.
Functionalization with tert-Butyl Carbamate:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzoazepine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted benzoazepine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the benzoazepine core.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoazepine core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The carbamate group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Differences and Implications
a) Heterocyclic Core Modifications
- The target compound contains a benzoazepine core, which confers conformational flexibility compared to the benzooxazepine core in the analogue from .
- The biphenyl derivative in lacks a heterocyclic system, resulting in distinct pharmacokinetic properties (e.g., increased lipophilicity due to the biphenyl group).
b) Substituent Effects
- The methylene group at position 5 in the target compound introduces steric constraints that may affect ring puckering and interaction with biological targets.
c) Stereochemical Considerations
- The (S)-configuration in the target compound contrasts with the (R)-configured biphenyl carbamate in . Enantiomeric differences can lead to divergent biological activities, as seen in chiral drugs like β-blockers or NSAIDs.
Biological Activity
Tert-butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique benzo[b]azepine core, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired carbamate derivative.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available benzo[b]azepine derivatives.
- Reagents : Common reagents include tert-butyl isocyanate and various amines.
- Reaction Conditions : Reactions are often conducted in organic solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiproliferative Effects
A study demonstrated that derivatives of benzo[b]azepine compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may interact with specific cellular pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 15.6 | Induction of apoptosis via caspase activation |
| NUGC-3 (gastric) | 22.4 | Inhibition of cell cycle progression |
| SK-Hep-1 (liver) | 18.9 | Modulation of signaling pathways |
Neuroprotective Properties
The compound has also shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the carbamate moiety or the benzo[b]azepine core can lead to significant changes in potency and selectivity.
Key Findings
- Substituent Variations : Altering the methyl group on the nitrogen atom can enhance binding affinity to target proteins.
- Hydrophobic Interactions : The tert-butyl group plays a crucial role in increasing lipophilicity, aiding in membrane permeability.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic applications:
- Alzheimer's Disease Models : Compounds with similar structures have been shown to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease.
- Cancer Therapy : In vivo studies using xenograft models demonstrated significant tumor regression when treated with related benzo[b]azepine derivatives.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step strategies, including carbonylative C–C bond activation of aminocyclopropanes to form benzo[b]azepine scaffolds . Key steps involve:
- Cyclopropane ring-opening with CO insertion under Pd catalysis.
- Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions (e.g., TFA or DCM as solvents) .
- Diastereoselective control via chiral catalysts or steric hindrance from substituents (e.g., methyl groups) .
Optimization includes adjusting temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometry of coupling agents (e.g., HATU/DIEA) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under refrigeration (2–8°C) in a dry, ventilated area to prevent hydrolysis .
- Handling : Use PPE (chemical goggles, nitrile gloves) and avoid inhalation of vapors. Electrostatic discharge must be mitigated .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult a physician and provide the SDS .
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer :
- NMR/IR : Confirm Boc-protection (C=O stretch at ~1680–1720 cm⁻¹) and azepine ring conformation (¹H NMR coupling constants) .
- X-ray Crystallography : Employ SHELXL-97 for refinement. Hydrogen bonding networks (N–H···O) and π-π stacking in the benzo[b]azepine core are critical for resolving stereochemistry .
Advanced Research Questions
Q. How can computational methods improve the synthesis and stereochemical control of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and predict diastereoselectivity. For example, analyze steric clashes between the methyl group and benzyl substituents .
- Machine Learning : Train models on reaction yield data (solvent, catalyst, temperature) to optimize conditions. ICReDD’s feedback loop integrates experimental data into computational workflows for rapid iteration .
Q. How to resolve contradictions in crystallographic data for carbamate derivatives with similar scaffolds?
- Methodological Answer :
- Refinement Protocols : Compare SHELXL (for small molecules) vs. PHENIX (for twinned macromolecular data). Discrepancies in torsional angles may arise from disorder; use TWIN and BASF commands in SHELXL .
- Hydrogen Bond Analysis : Validate intermolecular interactions (e.g., N–H···O=C) against Cambridge Structural Database (CSD) entries. Inconsistent packing motifs may indicate polymorphism .
Q. What strategies enhance diastereoselectivity in asymmetric syntheses of related carbamates?
- Methodological Answer :
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in Mannich or aldol reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while additives like LiClO₄ improve ion-pairing in stereoselective steps .
Q. How to address discrepancies in biological activity data for structurally similar analogs?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., fluoro vs. methyl groups on the benzo[b]azepine ring) using in vitro assays (e.g., IC₅₀ for enzyme inhibition).
- Metabolic Stability : Evaluate Boc deprotection rates in liver microsomes. Conflicting activity may stem from varying metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
